molecular formula C22H29NO9 B3050938 beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl CAS No. 29858-53-5

beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl

Cat. No.: B3050938
CAS No.: 29858-53-5
M. Wt: 451.5 g/mol
InChI Key: BAKXCGCWLWKBFW-MBOKBCRSSA-N
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Description

Beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl: is a complex organic compound that belongs to the class of glucosiduronic acids These compounds are characterized by the presence of a glucuronic acid moiety, which is a derivative of glucose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl typically involves the condensation of beta-D-glucuronic acid with the appropriate naphthalenyl and aminoethyl derivatives. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronic acid derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in biological pathways and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucuronic acid: A simpler glucuronic acid derivative.

    Naphthalenyl derivatives: Compounds containing the naphthalenyl moiety.

    Aminoethyl derivatives: Compounds with aminoethyl groups.

Uniqueness

Beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKXCGCWLWKBFW-MBOKBCRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952311
Record name 1-[(4-Hydroxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29858-53-5
Record name 4-Hydroxypropranolol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29858-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranololglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029858535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Hydroxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPROPRANOLOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY58B6SD7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
Reactant of Route 2
beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
Reactant of Route 3
Reactant of Route 3
beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
Reactant of Route 4
beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
Reactant of Route 5
beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl
Reactant of Route 6
beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl

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